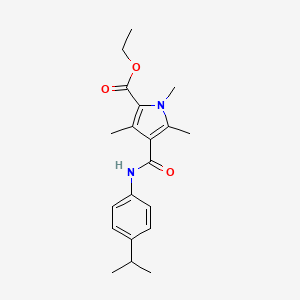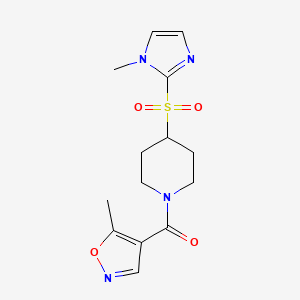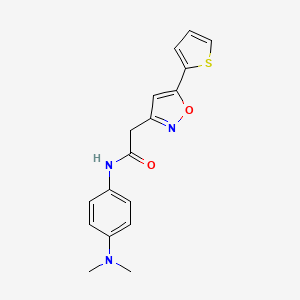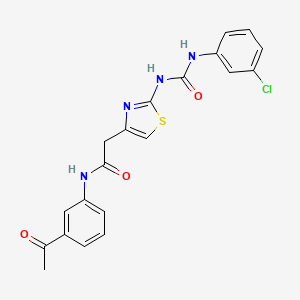
ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves carbamoylation, a process where a carbamoyl group is introduced into a molecule . Protodeboronation of pinacol boronic esters is another method that has been reported for the synthesis of related compounds .Chemical Reactions Analysis
The compound, being an organic molecule, is likely to undergo a variety of chemical reactions. For instance, compounds with a carbamoyl group can participate in reactions such as hydrolysis, reduction, and others . Boronic esters, like those mentioned in the synthesis, are known to be valuable building blocks in organic synthesis and can undergo various transformations .Applications De Recherche Scientifique
Antibacterial and Immunobiological Activity
Research on compounds structurally related to ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate, such as ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, has shown promising antibacterial and immunobiological activities. These compounds were synthesized via a three-component reaction, and their structures were established using IR, PMR spectroscopy, and mass spectrometry. Their potential as antibacterial agents was evaluated, indicating a potential application for related compounds in developing new therapeutic agents (Gein et al., 2016).
Synthesis Methods
The synthesis of related heterocyclic compounds demonstrates the versatility of pyrrole derivatives in chemical reactions. For instance, ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate reacted with 1,3-dicarbonyl compounds to yield thieno[3,4-d]pyrimidines, showcasing a method for constructing complex heterocycles which could be applicable to the synthesis and functionalization of compounds similar to this compound (Ryndina et al., 2002).
Applications in Dyeing Textiles
Compounds with structural similarities have been explored for their dyeing properties on textiles. For example, ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate showed good levelness and fastness on polyester and nylon fabrics, suggesting that related compounds could serve as disperse dyes with potential industrial applications (Abolude et al., 2021).
Materials Science Applications
Additionally, heteroatom-containing compounds similar in structure have been utilized in materials science, such as in the fabrication of composite coatings for corrosion protection. These coatings, based on poly-3,4-ethylenedioxythiophene and modified with pyrrole derivatives, demonstrate the potential of pyrrole-based compounds in developing advanced materials for protective applications (Adamczyk & Kulesza, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1,3,5-trimethyl-4-[(4-propan-2-ylphenyl)carbamoyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-7-25-20(24)18-13(4)17(14(5)22(18)6)19(23)21-16-10-8-15(9-11-16)12(2)3/h8-12H,7H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPRIBKBEAXPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)
![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)




![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

